Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate
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Overview
Description
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate is an organic compound with the molecular formula C12H16O7 It is a derivative of furan, a heterocyclic organic compound, and features two methoxy groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate typically involves the esterification of 3,4-dimethoxyfuran-2,5-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3,4-dimethoxyfuran-2,5-dicarboxylic acid.
Reduction: Reduction can yield diethyl 3,4-dimethoxyfuran-2,5-dimethanol.
Substitution: Substitution reactions can produce derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate: Contains an amine group and a thiophene ring instead of a furan ring.
Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate: Features an ethylenedioxy group and a thiophene ring.
Uniqueness
Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate is unique due to its specific functional groups (methoxy and ester) and its furan ring structure
Properties
Molecular Formula |
C12H16O7 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate |
InChI |
InChI=1S/C12H16O7/c1-5-17-11(13)9-7(15-3)8(16-4)10(19-9)12(14)18-6-2/h5-6H2,1-4H3 |
InChI Key |
GSSWXCQIGVLLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)OC)OC |
Origin of Product |
United States |
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